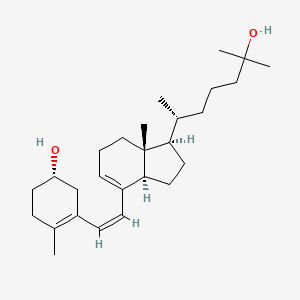
Calcifediol Impurity 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcifediol Impurity 1, also known by its chemical name (S)-3-((Z)-2-((1R,3aR,7aR)-1-(®-6-Hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl)vinyl)-4-methylcyclohex-3-en-1-ol, is a compound related to calcifediol, a metabolite of vitamin D3. This compound is often used as a reference standard in pharmaceutical research and quality control .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Calcifediol Impurity 1 involves complex organic synthesis techniques. One common method includes the biotransformation of vitamin D3, followed by high-pressure preparative chromatography to isolate and purify the impurity . The reaction conditions typically involve controlled temperature and pressure to ensure the stability and purity of the compound.
Industrial Production Methods
Industrial production of this compound is generally carried out under stringent quality control measures. The process involves custom synthesis and is often tailored to meet specific regulatory guidelines. The compound is supplied with a Certificate of Analysis (COA) and detailed characterization data to ensure compliance with pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Calcifediol Impurity 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Applications De Recherche Scientifique
Calcifediol Impurity 1 has several scientific research applications, including:
Chemistry: Used as a reference standard for analytical method development and validation.
Biology: Studied for its role in the metabolic pathways of vitamin D.
Medicine: Used in the development and quality control of vitamin D-related pharmaceuticals.
Industry: Employed in the production of high-purity calcifediol for therapeutic use
Mécanisme D'action
Calcifediol Impurity 1, like calcifediol, interacts with the vitamin D receptor (VDR). It binds to the VDR with weaker affinity than calcitriol, the active form of vitamin D3. This interaction affects the transcription of genes involved in calcium and phosphate homeostasis. Additionally, this compound may trigger rapid non-genomic responses through its interaction with specific membrane vitamin D receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
25-Hydroxycholecalciferol (Calcifediol): The primary metabolite of vitamin D3, used in the treatment of vitamin D deficiency.
25-Hydroxyvitamin D2: Another metabolite of vitamin D, used similarly to calcifediol.
Calcipotriene: A synthetic derivative of calcitriol, used in the treatment of psoriasis.
Uniqueness
Calcifediol Impurity 1 is unique due to its specific structure and role as an impurity in calcifediol production. It serves as a critical reference standard in pharmaceutical research, ensuring the quality and efficacy of vitamin D-related products.
Propriétés
Formule moléculaire |
C27H44O2 |
|---|---|
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
(1S)-3-[(Z)-2-[(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h9,11-12,20,23-25,28-29H,6-8,10,13-18H2,1-5H3/b12-11-/t20-,23+,24-,25+,27-/m1/s1 |
Clé InChI |
UVVWRMXOHIVZBN-ZIWYXPTCSA-N |
SMILES isomérique |
CC1=C(C[C@H](CC1)O)/C=C\C2=CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)(C)O)C |
SMILES canonique |
CC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B15290617.png)
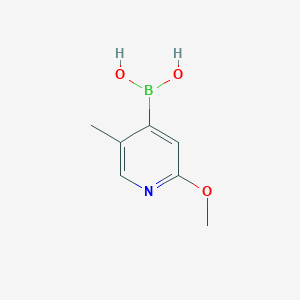
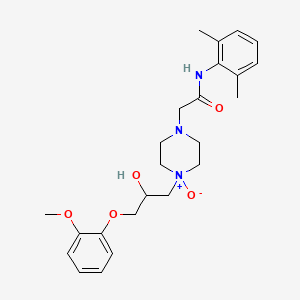
![(S)-2-(((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic Acid](/img/structure/B15290631.png)
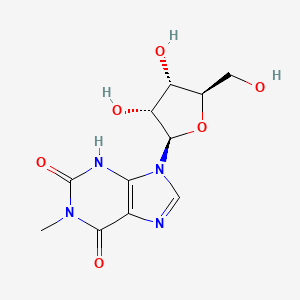
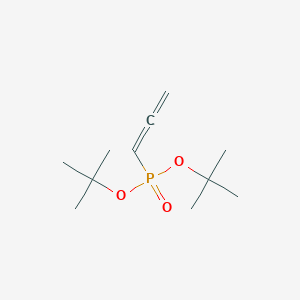


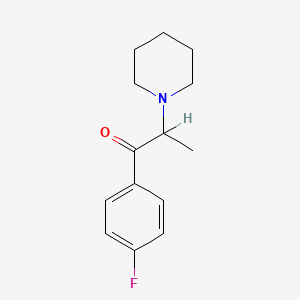
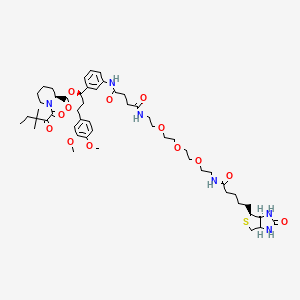
![4-[(2,3-dimethylcyclohexyl)methyl]-1H-imidazole](/img/structure/B15290683.png)
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15290700.png)
